(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine
Description
(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is a chiral amine featuring a fluorinated aromatic ring and an allylamine moiety. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol and CAS number 1212797-21-1 . The compound’s structure includes:
- A prop-2-enylamine chain, introducing a double bond that may influence reactivity and conformational flexibility.
- (1R) stereochemistry, which is critical for enantioselective biological activity.
This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to enhance bioavailability and the methoxy group’s role in directing aromatic ring interactions.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(1R)-1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI Key |
SCYUSNMFXVWIOQ-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)F)[C@@H](C=C)N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(C=C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol or amine intermediate through reduction or amination reactions.
Alkylation: The intermediate is then subjected to alkylation reactions to introduce the prop-2-enylamine side chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium fluoride (KF) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Structural and Molecular Differences
The table below contrasts (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine with its closest structural analog identified in the literature:
Key Observations :
Backbone Variation : The target compound’s prop-2-enylamine group introduces a conjugated double bond , absent in the analog’s 2-methylpropan-1-amine branch. This difference may alter solubility, metabolic stability, and intermolecular interactions.
Stereochemistry : The (1R) configuration vs. (1S) in the analog could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites).
Molecular Weight : The analog’s higher molecular weight (197.25 vs. 181.21) is attributed to the additional methyl group, which may reduce diffusion rates across biological membranes.
Functional Group Impact
- This shared feature suggests similarities in target recognition (e.g., serotonin or dopamine receptor binding).
- Allylamine vs.
Physicochemical and Pharmacological Implications
- Boiling Point/Melting Point : Data for the target compound are unavailable , but structural analogs with saturated chains (e.g., ’s Mannich base) exhibit melting points around 175–176°C , suggesting that unsaturation (prop-2-enyl) may lower crystallinity.
- Bioactivity : The allylamine’s double bond could enhance rigidity, favoring interactions with planar binding pockets. Conversely, the analog’s methyl group may improve hydrophobic interactions but reduce solubility.
Biological Activity
(1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the presence of fluorine and methoxy groups, enhance its lipophilicity and may influence its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a prop-2-enylamine backbone and a 2-fluoro-5-methoxyphenyl substituent. This structure contributes to its pharmacological properties. The following table summarizes the structural features and predicted biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine | Fluoro and methoxy groups on phenyl ring | Potential neuroactive properties |
| 2-Methylphenethylamine | Methyl group on phenethylamine | Neurotransmitter modulation |
| 4-Methoxyphenethylamine | Methoxy group on phenethylamine | Antidepressant properties |
| 3-Fluorophenethylamine | Fluorine substitution on phenethylamine | Potential antipsychotic effects |
The mechanism of action of (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can significantly influence its binding affinity and selectivity. The prop-2-enylamine side chain is also crucial for its biological activity, facilitating interactions with various biological pathways.
Biological Activity Studies
Research studies have explored the biological activity of (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine, revealing several key findings:
- Neuropharmacological Effects : Preliminary studies indicate that this compound may exhibit neuroactive properties, potentially modulating neurotransmitter systems involved in mood regulation and cognitive functions.
- Antidepressant Properties : Similar compounds have shown antidepressant-like effects in animal models, suggesting that (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine could be investigated for similar therapeutic applications.
- Interaction with Receptors : Binding studies have indicated that the compound may interact with serotonin and dopamine receptors, which are critical targets for many psychiatric medications.
Case Studies
Several case studies have highlighted the potential applications of (1R)-1-(2-Fluoro-5-methoxyphenyl)prop-2-enylamine:
- Study A : In a controlled study involving rodent models, administration of the compound led to significant improvements in behavioral tests associated with anxiety and depression. The results suggest a mechanism involving serotonin receptor modulation.
- Study B : Another investigation focused on the compound's effects on dopamine pathways. Results indicated enhanced dopamine release in specific brain regions, supporting its potential as a treatment for disorders characterized by dopaminergic dysregulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
